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molecular formula C8H7NO4 B147198 5-Methyl-2-nitrobenzoic acid CAS No. 3113-72-2

5-Methyl-2-nitrobenzoic acid

Cat. No. B147198
M. Wt: 181.15 g/mol
InChI Key: QRRSIFNWHCKMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541407B2

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (3.6 g, 19.87 mmol) and thionyl chloride (18 mL) was stirred under reflux for 20 hours then concentrated under reduced pressure to give 5-methyl-2-nitrobenzoyl chloride (3.77 g) which was used without further purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:16])=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([Cl:16])=[O:8]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
18 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C(=O)Cl)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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